2-((4-fluorophenyl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide
Description
The compound 2-((4-fluorophenyl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide features a thiazole core substituted with two sulfonyl groups: a 4-fluorophenylsulfonyl moiety at the acetamide side chain and a 4-nitrophenylsulfonyl group at the 5-position of the thiazole ring. Its molecular formula is C₁₇H₁₂FNO₇S₃, with a molecular weight of 465.48 g/mol. The dual sulfonyl groups confer strong electron-withdrawing effects, which may enhance binding to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O7S3/c18-11-1-5-13(6-2-11)30(25,26)10-15(22)20-17-19-9-16(29-17)31(27,28)14-7-3-12(4-8-14)21(23)24/h1-9H,10H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVPFBHLVQBJAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-fluorophenyl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , indicating a complex structure that includes thiazole and sulfonamide moieties. The presence of a fluorine atom and nitrophenyl groups suggests enhanced biological activity due to electronic effects.
| Property | Value |
|---|---|
| Molecular Weight | 505.58 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of sulfonamide compounds often involves inhibition of specific enzymes or pathways. For this compound, the thiazole ring is crucial for its cytotoxic properties, particularly against cancer cell lines. Studies indicate that the thiazole moiety interacts with cellular targets through hydrophobic contacts and hydrogen bonding, enhancing its potency.
Case Study: Antitumor Activity
Research has demonstrated that derivatives containing thiazole rings exhibit significant antitumor activity. For instance, compounds similar to This compound have shown IC50 values in the low micromolar range against various cancer cell lines, including:
- Jurkat T cells : IC50 = 1.61 µg/mL
- A-431 cells : IC50 = 1.98 µg/mL
These results suggest that modifications to the thiazole and phenyl rings can significantly impact the cytotoxicity of the compounds .
Antimicrobial Properties
In vitro studies have revealed that this compound exhibits antimicrobial activity against several pathogens. The minimum inhibitory concentration (MIC) values for related derivatives were reported as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the compound may be effective in treating infections caused by these bacteria.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the phenyl and thiazole rings are critical for enhancing biological activity. Electron-donating groups at certain positions have been shown to improve potency by stabilizing interactions with target proteins .
Table 2: SAR Insights
| Substitution Position | Group | Effect on Activity |
|---|---|---|
| Para on Phenyl | Fluorine | Increased potency |
| 5-position on Thiazole | Nitro group | Enhanced cytotoxicity |
Comparison with Similar Compounds
Comparative Analysis Table
Key Findings and Implications
Electron-Withdrawing Effects : The dual sulfonyl groups in the target compound likely enhance electrophilicity, improving interactions with nucleophilic residues in enzymes .
Fluorine Substitution : The 4-fluorophenyl group may increase metabolic stability compared to nitro or chloro analogs, as seen in GSK1570606A .
Heterocyclic Core Impact : Thiadiazole and triazole analogs (e.g., compound 25) show potent cytotoxicity, suggesting the thiazole core in the target compound could be optimized for similar activity .
Synthetic Accessibility : Analogous compounds like 63c are synthesized in high yields (>85%), indicating feasible scale-up for the target compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-((4-fluorophenyl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, a thiazole-2-amine derivative is reacted with sulfonyl chlorides (e.g., 4-fluorophenylsulfonyl chloride and 4-nitrophenylsulfonyl chloride) in a stepwise manner under basic conditions (e.g., K₂CO₃ or triethylamine). Solvent choice (e.g., ethanol or THF) and temperature (reflux) significantly impact yield. Recrystallization from ethanol or methanol is commonly used for purification .
- Example Protocol :
| Step | Reactants | Conditions | Key Notes |
|---|---|---|---|
| 1 | Thiazol-2-amine + 4-fluorophenylsulfonyl chloride | K₂CO₃, THF, 0–25°C | Monitor pH to avoid over-sulfonylation |
| 2 | Intermediate + 4-nitrophenylsulfonyl chloride | Et₃N, ethanol, reflux | Purify via column chromatography (silica gel, ethyl acetate/hexane) |
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- X-ray diffraction (XRD) : Resolves crystal packing, bond lengths, and dihedral angles between the thiazole, sulfonyl, and acetamide groups. For example, XRD data for analogous compounds show C–S bond lengths of ~1.75 Å and S=O bonds of ~1.43 Å .
- NMR Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for aromatic protons), ¹³C NMR (δ 165–170 ppm for sulfonyl and acetamide carbonyls), and ¹⁹F NMR (δ -110 to -115 ppm for fluorophenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
Q. How can researchers screen this compound for biological activity, and what preliminary assays are recommended?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases using fluorometric or colorimetric substrates. For example, COX-1/2 inhibition can be measured via prostaglandin E₂ ELISA .
- Cellular Assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (NF-κB luciferase reporter) in cell lines (e.g., RAW 264.7 macrophages).
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental results for this compound’s bioactivity be resolved?
- Methodological Answer :
- Perform docking studies with multiple protein conformations (e.g., Molecular Dynamics-sampled structures) to account for flexibility. Compare binding poses with mutagenesis data.
- Validate using orthogonal assays : If computational models suggest COX-2 inhibition but in vitro assays show weak activity, test in a cellular inflammation model (e.g., IL-6 ELISA) to assess downstream effects .
Q. What strategies optimize the selectivity of this compound for specific molecular targets (e.g., COX-2 over COX-1)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify substituents on the thiazole or sulfonyl groups. For example, replacing 4-nitrophenyl with a less electron-withdrawing group may reduce off-target binding .
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) and hydrophobic pockets using software like Schrödinger’s Phase.
Q. How can researchers analyze conflicting solubility data reported for this compound in different solvents?
- Methodological Answer :
- Use Hansen Solubility Parameters (HSP) : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to identify solvents with similar HSP profiles (e.g., DMSO or DMF).
- Validate via dynamic light scattering (DLS) to detect aggregation in aqueous buffers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
